molecular formula C20H20ClFN4O4S B2571431 N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride CAS No. 1217016-49-3

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride

Cat. No. B2571431
CAS RN: 1217016-49-3
M. Wt: 466.91
InChI Key: KRIIZOQKZDETTM-UHFFFAOYSA-N
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Description

N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride is a useful research compound. Its molecular formula is C20H20ClFN4O4S and its molecular weight is 466.91. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Evaluation

The compound , a derivative of 6-amino-2-phenylbenzothiazole, has been synthesized in various forms, including with fluoro substituents on the phenyl ring. These derivatives have shown cytostatic activities against several malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), laryngeal carcinoma (Hep-2), and also against normal human fibroblast cell lines (WI-38), highlighting their potential in cancer treatment research (Racané et al., 2006).

Antimicrobial Activity and Molecular Docking Study

A precursor compound, closely related to the structure , has been synthesized and used to produce sulfonamides and carbamates. These compounds have been tested for antimicrobial potency against various bacteria and fungi, exhibiting good to potent activity. The molecular docking studies further suggest that these derivatives could be promising candidates in the development of new antimicrobial agents, offering insights into their mechanism of action (Janakiramudu et al., 2017).

Tuning Mechanical Behaviour through Co-crystal Formation

Research involving theophylline co-crystals, including those with substituted carboxylic acids and amides, demonstrates the ability to alter mechanical properties like brittleness and shear behavior through molecular engineering. While not directly mentioning the specific compound, this area of study is relevant for understanding how the physical properties of chemical derivatives, including those similar to the compound , can be fine-tuned for various applications (Kakkar et al., 2018).

Development of Quality Control Methods for Anticonvulsants

A derivative of 1,3,4-thiadiazole, which shares structural similarities with the target compound, was developed and evaluated for its anticonvulsive activity. This research not only underscores the therapeutic potential of such compounds but also emphasizes the importance of developing robust quality control methods to ensure their efficacy and safety in medical applications (Sych et al., 2018).

properties

IUPAC Name

N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(2-morpholin-4-ylethyl)-3-nitrobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O4S.ClH/c21-15-4-5-17-18(13-15)30-20(22-17)24(7-6-23-8-10-29-11-9-23)19(26)14-2-1-3-16(12-14)25(27)28;/h1-5,12-13H,6-11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRIIZOQKZDETTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN(C2=NC3=C(S2)C=C(C=C3)F)C(=O)C4=CC(=CC=C4)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClFN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.